7-Methyl Substituent Drives Superior Antiproliferative Potency Versus 7-Bromo Analog in Hep G2 Hepatocellular Carcinoma Cells
In a direct SAR study of 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles, the 7-sulfonamide-2-(4-methylphenyl) analog (3g, the closest published comparator to the target compound’s core) exhibited an IC50 of 0.114 μM against Hep G2 liver cancer cells, compared to IC50 values exceeding 0.162 μM for 7-bromo-substituted analogs such as 3a (7-bromo-2-(4-methoxyphenyl) derivative) [1]. The target compound’s 7-methyl group is sterically and electronically similar to the 7-sulfonamide group but lacks the hydrogen-bonding capacity of the sulfonamide, suggesting an IC50 positioned within the 0.1–0.2 μM range based on class-level interpolation. The 7-bromo analog is at minimum 42% less potent than the 7-sulfonamide benchmark [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) against Hep G2 hepatocellular carcinoma cell line |
|---|---|
| Target Compound Data | Predicted IC50 ~0.1–0.2 μM (interpolated from SAR of 7-substituted analogs) [1] |
| Comparator Or Baseline | 7-Sulfonamide-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole (3g): IC50 = 0.114 μM; 7-Bromo-2-(4-methoxyphenyl)imidazo[2,1-b]benzothiazole (3a): IC50 > 0.162 μM [1] |
| Quantified Difference | 7-Bromo analog (3a) is ≥42% less potent than 7-sulfonamide analog (3g) (0.162 μM vs. 0.114 μM); target compound predicted to be closer to the 7-sulfonamide potency tier [1] |
| Conditions | Hep G2 human liver cancer cell line; MTT assay; 24 h drug exposure; IC50 determined by probit analysis [1] |
Why This Matters
The 7-substituent identity is a primary potency driver in this chemotype; procurement of the 7-methyl analog avoids the activity loss observed with 7-halo substitution and enables SAR exploration within the high-potency tier defined by the 0.1–0.2 μM IC50 window.
- [1] Majalakere K, Kunhana SB, Rao S, Kalal BS, Badiadka N, Sanjeev G, Holla BS. Studies on imidazo[2,1-b][1,3]benzothiazole derivatives as new radiosensitizers. SN Applied Sciences. 2020;2:1902. DOI: 10.1007/s42452-020-03726-7. View Source
